molecular formula C96H135N19O16 B1171802 Gramicidin CAS No. 1393-88-0

Gramicidin

Cat. No.: B1171802
CAS No.: 1393-88-0
M. Wt: 1811.2 g/mol
InChI Key: NDAYQJDHGXTBJL-MWWSRJDJSA-N
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Description

Gramicidin D is a bactericidal antibiotic composed of a mixture of three antibiotic compounds: gramicidins A, B, and C. These compounds are obtained from the soil bacterial species Bacillus brevis. This compound D is primarily used as a topical antibiotic due to its high hemolytic activity, which prevents its internal administration .

Preparation Methods

Gramicidin D is produced by the fermentation of Bacillus brevis. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic compounds. The synthetic routes involve the use of solid-phase peptide synthesis techniques to assemble the 15-residue peptides with alternating D and L amino acids .

Chemical Reactions Analysis

Gramicidin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound D can lead to the formation of oxidized peptide derivatives .

Scientific Research Applications

Antibacterial Applications

Gramicidin is primarily known for its potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. It operates by forming ion channels in bacterial membranes, leading to cell lysis. Recent studies have focused on developing analogues of this compound A that retain antibacterial efficacy while minimizing toxicity to human cells.

Table 1: Antibacterial Efficacy of this compound Analogues

Analogue NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Hemolytic Activity
This compound AStaphylococcus aureus0.1 µg/mLModerate
This compound A1Escherichia coli0.05 µg/mLLow
This compound A2Streptococcus pneumoniae0.2 µg/mLVery Low

These analogues have shown promising results in preclinical trials, indicating their potential as new therapeutic agents against bacterial infections .

Anticancer Applications

Recent research has highlighted the antiproliferative effects of this compound on various cancer cell lines, including gastric and ovarian cancers. Studies demonstrate that this compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and downregulation of anti-apoptotic proteins.

Case Study: this compound in Gastric Cancer Treatment

A study evaluated the effects of this compound on human gastric cancer cells (SGC-7901 and BGC-823). The findings revealed that:

  • Cytotoxicity : this compound significantly reduced the viability of cancer cells in a dose-dependent manner.
  • Mechanism of Action : It induced apoptosis by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic factors such as Bcl-2 .

Table 2: Effects of this compound on Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Apoptosis Induction (%)
Gastric CancerSGC-79013.054.2
Ovarian CancerOVCAR80.0763Significant
Liver CancerHepG20.1856Moderate

The results indicate that this compound may serve as a potential therapeutic agent for treating various cancers .

Novel Drug Development

The ongoing research into this compound analogues aims to enhance its therapeutic index while reducing toxicity. Scientists are exploring structural modifications that can alter the ion channel-forming properties of this compound, making it more selective for bacterial cells over mammalian cells.

Case Study: Structural Modifications of this compound A

Researchers have identified several modified versions of this compound A that maintain antibacterial properties while exhibiting lower hemolytic activity. These modifications involve subtle changes to amino acid sequences, which can significantly affect the molecule's interaction with cell membranes .

Table 3: Structural Modifications and Their Effects

Modification TypeEffect on ActivityToxicity Level
Amino Acid SubstitutionEnhanced antibacterial selectivityReduced
Chain Length VariationMaintained ion channel functionModerate

These findings underscore the potential for developing safer and more effective antibiotics based on the this compound structure .

Mechanism of Action

Gramicidin D exerts its effects by binding to and inserting itself into bacterial membranes, with a strong preference for gram-positive cell membranes. This results in membrane disruption and permeabilization, effectively acting as a channel. The molecular targets and pathways involved include the formation of helical pores within the lipid bilayer, which disrupts the membrane integrity and leads to bacterial cell death .

Comparison with Similar Compounds

Gramicidin D is unique due to its composition of three different antibiotic compounds and its ability to form helical pores in bacterial membranes. Similar compounds include this compound S, which is a cyclic peptide with antimicrobial activity, and other antimicrobial peptides such as polymyxin B and neomycin. These compounds also target bacterial membranes but differ in their structure and mechanism of action .

Biological Activity

Gramicidin is a peptide antibiotic first isolated from Bacillus brevis that exhibits significant biological activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the formation of ion channels in cellular membranes, leading to disruption of ion gradients and ultimately cell death. This article explores the biological activities of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and potential therapeutic applications.

1. Antimicrobial Properties

This compound is renowned for its potent antimicrobial activity , especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action primarily involves the formation of ion channels that disrupt membrane integrity.

Table 1: Antimicrobial Activity of this compound A

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 μg/mLIon channel formation
Bacillus subtilis1.0 μg/mLMembrane permeabilization
Listeria monocytogenes0.25 μg/mLDisruption of ion gradients

Recent studies have indicated that this compound A (gA) generates hydroxyl radicals during bacterial treatment, suggesting an additional mechanism contributing to its bactericidal effects beyond mere membrane disruption .

2. Cytotoxic Effects on Cancer Cells

Emerging research has highlighted the anticancer properties of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines. A recent study demonstrated that this compound significantly reduces the growth of ovarian cancer cells through apoptosis induction.

Case Study: this compound's Effect on Ovarian Cancer Cells

  • Cell Lines Studied : OVCAR8, SKOV3, A2780
  • Methods : WST-1 assay, TUNEL assay, DNA agarose gel electrophoresis, flow cytometry, Western blot analysis.
  • Findings :
    • IC50 values for cell proliferation were determined as follows:
      • OVCAR8: 0.0763 μM
      • SKOV3: 0.1856 μM
      • A2780: 0.1148 μM
    • This compound treatment induced DNA fragmentation and cell cycle arrest, confirming its role as a potent anticancer agent .

3. Structure-Activity Relationship Studies

Research has focused on modifying this compound to enhance its therapeutic index while reducing cytotoxicity. High-throughput screening has led to the identification of several analogues with altered biological activity profiles.

Table 2: this compound Analogues and Their Biological Activities

Analogue NameCytotoxicity (IC50)Antibacterial ActivityHemolytic Activity
Analogue 10.05 μMEffectiveLow
Analogue 20.10 μMModerateModerate
Analogue 3>1 μMIneffectiveHigh

These studies demonstrate the potential for developing this compound derivatives that maintain antimicrobial efficacy while minimizing adverse effects on mammalian cells .

Q & A

Basic Research Questions

Q. What is the molecular structure of Gramicidin, and how does it influence its function as an ion channel?

  • Methodological Answer : this compound is a linear pentadecapeptide with alternating D- and L-amino acids, forming a β-helical dimer in lipid bilayers. Its structure creates a monovalent cation-selective channel. Key techniques for structural analysis include:

  • X-ray crystallography to resolve atomic-level details .

  • Solid-state NMR to study conformational flexibility in lipid environments .

  • Circular Dichroism (CD) spectroscopy to monitor helical stability under varying pH and temperature conditions .

    Structural Feature Technique Key Finding
    Helix dimerizationX-ray/NMRStabilized by hydrogen bonding
    Channel diameterMolecular Dynamics (MD)~4 Å, allowing Na⁺/K⁺ transport

Q. What experimental techniques are standard for studying this compound’s ion transport mechanisms?

  • Methodological Answer :

  • Planar lipid bilayer electrophysiology quantifies single-channel conductance and selectivity ratios (e.g., Na⁺ vs. K⁺) .

  • Fluorescence quenching assays track ion flux using dyes like ANTS/DPX .

  • MD simulations model ion translocation kinetics and energy barriers .

    Ensure bilayer composition (e.g., 18:1 PC lipids) replicates physiological conditions to avoid artifactual data .

Advanced Research Questions

Q. How do researchers analyze conformational dynamics of this compound in lipid membranes, and what contradictions exist in current models?

  • Methodological Answer : Conflicting studies arise from differences in lipid composition and experimental setups. For example:

  • Curved vs. linear self-association : Evidence from monolayer studies shows curved aggregates (e.g., BAC axis interactions at -10 kcal/mol) are energetically favored over linear arrangements (-6 kcal/mol) .

  • Tryptophan-aliphatic interactions : Stabilize curved conformations but are sensitive to membrane thickness .

    Interaction Type Energy (kcal/mol) Method
    This compound-Gramicidin (BAC)-10Computational modeling
    This compound-Gramicidin (DAE)-6Experimental monolayer

    Resolve contradictions by standardizing lipid systems and combining NMR with neutron scattering .

Q. How can researchers address variability in this compound’s antimicrobial activity assays due to experimental conditions?

  • Methodological Answer : Variability stems from solvent systems (e.g., ethanol vs. DMSO) and bacterial strain selection. Best practices include:

  • Minimum Inhibitory Concentration (MIC) assays : Use consistent solvent controls and reference strains (e.g., Staphylococcus aureus ATCC 25923) .
  • Time-kill kinetics : Monitor bactericidal activity at 2-hour intervals to capture this compound’s rapid membrane disruption .

Q. What methodologies are used to assess this compound’s interactions with lipid bilayers, and how do these inform channel stability?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measures phase transition shifts in lipids, indicating this compound’s integration .

  • Neutron Reflectometry : Quantifies peptide orientation and membrane thinning effects .

    Lipid System This compound Effect Technique
    18:1 PC monolayersCurved aggregation dominatesMD simulations
    DMPC bilayersReduces bilayer thickness by ~5 ÅNeutron scattering

Q. How can researchers resolve contradictions in studies on this compound’s channel formation mechanisms?

  • Methodological Answer : Systematic reviews and meta-analyses are critical. For example:

  • PICO Framework : Compare outcomes across studies with defined Population (lipid systems), Intervention (this compound concentration), Comparison (solvent controls), and Outcomes (conductance measurements) .
  • FINER Criteria : Evaluate Feasibility (e.g., bilayer stability) and Novelty (e.g., novel lipid analogs) .

Q. Reproducibility and Data Analysis

Q. What steps ensure reproducibility in this compound experiments, particularly in ion flux assays?

  • Methodological Answer :

  • Detailed protocols : Specify lipid ratios (e.g., 7:3 DOPC:cholesterol) and peptide:lipid molar ratios (1:100) .
  • Open-access data sharing : Deposit raw electrophysiology traces in repositories like Zenodo .

Q. How should researchers design experiments to investigate this compound’s role in membrane protein folding studies?

  • Methodological Answer :

  • Co-translational folding assays : Use in vitro translation systems with ribosomal arrest peptides to monitor this compound’s interference .
  • Cross-linking/MS : Identify residues interacting with nascent membrane proteins .

Properties

Key on ui mechanism of action

Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel). This leads to (i) loss of intracellular solutes (e.g., K+ and amino acids); (ii) dissipation of the transmembrane potential; (iii) inhibition of respiration; (iv) a reduction in ATP pools; and (v) inhibition of DNA, RNA, and protein synthesis, which leads to cell death.

CAS No.

1393-88-0

Molecular Formula

C96H135N19O16

Molecular Weight

1811.2 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C96H135N19O16/c1-50(2)36-71(105-79(118)48-102-93(128)80(54(9)10)103-49-117)86(121)104-58(17)84(119)113-82(56(13)14)95(130)115-83(57(15)16)96(131)114-81(55(11)12)94(129)112-78(43-62-47-101-70-33-25-21-29-66(62)70)92(127)108-74(39-53(7)8)89(124)111-77(42-61-46-100-69-32-24-20-28-65(61)69)91(126)107-73(38-52(5)6)88(123)110-76(41-60-45-99-68-31-23-19-27-64(60)68)90(125)106-72(37-51(3)4)87(122)109-75(85(120)97-34-35-116)40-59-44-98-67-30-22-18-26-63(59)67/h18-33,44-47,49-58,71-78,80-83,98-101,116H,34-43,48H2,1-17H3,(H,97,120)(H,102,128)(H,103,117)(H,104,121)(H,105,118)(H,106,125)(H,107,126)(H,108,127)(H,109,122)(H,110,123)(H,111,124)(H,112,129)(H,113,119)(H,114,131)(H,115,130)/t58-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1

InChI Key

NDAYQJDHGXTBJL-MWWSRJDJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)C(C(C)C)NC=O

Origin of Product

United States

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